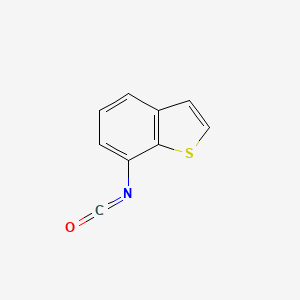
Methyl 2-(ethylamino)-3-(1h-1,2,4-triazol-1-yl)propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-(ethylamino)-3-(1h-1,2,4-triazol-1-yl)propanoate is an organic compound that features a triazole ring, an ethylamino group, and a methyl ester group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(ethylamino)-3-(1h-1,2,4-triazol-1-yl)propanoate typically involves the reaction of ethylamine with a suitable precursor containing the triazole ring and the ester group. One common method involves the nucleophilic substitution reaction where ethylamine reacts with a halogenated precursor in the presence of a base to form the desired product. The reaction conditions often include solvents like ethanol or methanol and temperatures ranging from room temperature to reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 2-(ethylamino)-3-(1h-1,2,4-triazol-1-yl)propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The triazole ring and the ethylamino group can participate in substitution reactions with suitable electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
Methyl 2-(ethylamino)-3-(1h-1,2,4-triazol-1-yl)propanoate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural features.
Industry: It can be used in the production of materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of Methyl 2-(ethylamino)-3-(1h-1,2,4-triazol-1-yl)propanoate involves its interaction with molecular targets such as enzymes or receptors. The triazole ring can participate in hydrogen bonding and π-π interactions, while the ethylamino group can form ionic or covalent bonds with target molecules. These interactions can modulate the activity of the target, leading to the desired biological or chemical effect.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzenemethanamine, α-methyl-4-(1H-1,2,4-triazol-1-yl)-, (αR)-: This compound also contains a triazole ring and an amine group but differs in the overall structure and functional groups.
Ethyl 2-methyl-2-(1H-1,2,4-triazol-1-yl)propanoate: Similar in having a triazole ring and ester group but with different substituents.
Uniqueness
Methyl 2-(ethylamino)-3-(1h-1,2,4-triazol-1-yl)propanoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile interactions with various molecular targets, making it valuable in diverse research and industrial applications.
Propriétés
Formule moléculaire |
C8H14N4O2 |
|---|---|
Poids moléculaire |
198.22 g/mol |
Nom IUPAC |
methyl 2-(ethylamino)-3-(1,2,4-triazol-1-yl)propanoate |
InChI |
InChI=1S/C8H14N4O2/c1-3-10-7(8(13)14-2)4-12-6-9-5-11-12/h5-7,10H,3-4H2,1-2H3 |
Clé InChI |
VVTAUOHTUVSOKD-UHFFFAOYSA-N |
SMILES canonique |
CCNC(CN1C=NC=N1)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![5-Bromo-7-(difluoromethyl)pyrrolo[1,2-b]pyridazine](/img/structure/B15313083.png)


![8-Oxa-1-azadispiro[3.1.4^{6}.1^{4}]undecane](/img/structure/B15313109.png)
![1-(2-Fluorophenyl)bicyclo[2.1.1]hexane-2-carboxylicacid](/img/structure/B15313119.png)




![Dispiro[3.0.35.24]decan-9-amine](/img/structure/B15313151.png)

